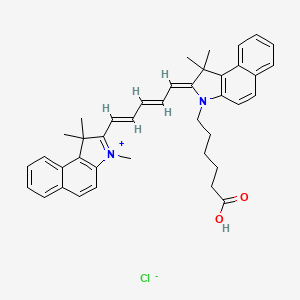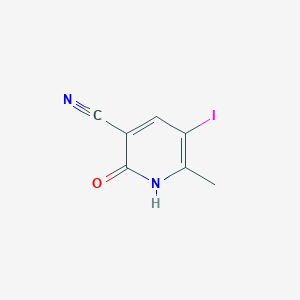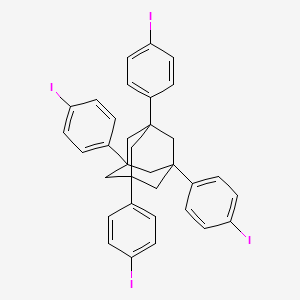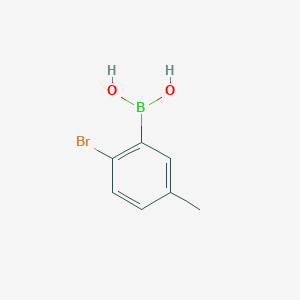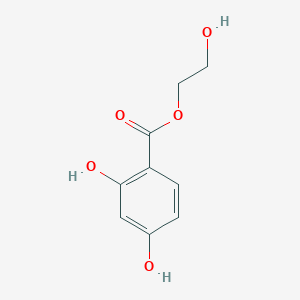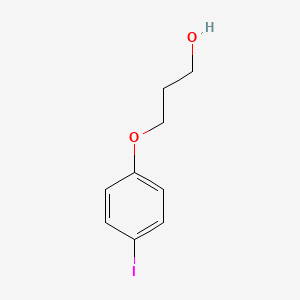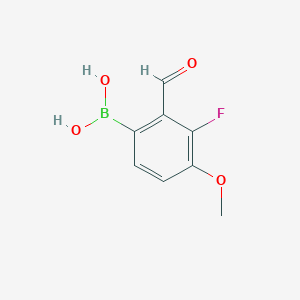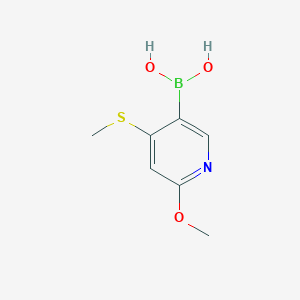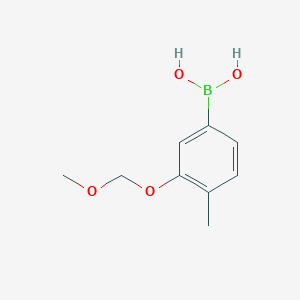![molecular formula C14H19NO2 B3103870 tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate CAS No. 1451392-80-5](/img/structure/B3103870.png)
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Descripción general
Descripción
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate, also known as TBC, is a chemical compound that has been widely used in scientific research. It is a cyclic azetidine derivative that exhibits a unique molecular structure, making it an interesting molecule to study. In
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity
Metabolism and Toxicity of BHT and Derivatives : Studies have investigated the metabolic pathways and potential toxic effects of BHT and its derivatives. For instance, the metabolism of tert-butylhydroquinone (TBHQ), a derivative of BHT, involves the formation of potentially nephrotoxic sulfur-containing metabolites, suggesting a role in the toxicity to kidney and bladder (Peters et al., 1996). The pulmonary toxicity of BHT and its metabolites has also been a subject of study, with specific structural features identified as essential for toxic activity (Mizutani et al., 1982).
Enzyme Induction and Tissue-Specific Effects : Some studies have focused on the induction of detoxifying enzymes and the tissue-specific effects of BHT and its analogs. For example, certain substituted phenols related to BHT have been shown to induce detoxifying enzymes in the liver and peripheral tissues, potentially contributing to their anticarcinogenic effects (De Long et al., 1985).
Impact on Cancer and Toxicity Mechanisms : The role of BHT and its metabolites in modulating cancer formation, particularly lung adenomas in mice, has been explored, with certain metabolites such as BHT-BuOH implicated in tumor-promoting activities (Malkinsons & Beers, 1984).
Environmental and Health Considerations
- Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : A comprehensive review has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, including BHT. The study highlights the widespread detection of SPAs in various environmental matrices and their potential toxicity effects, advocating for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
tert-butyl 6-azatricyclo[5.3.0.01,5]deca-3,8-diene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-10-6-4-8-14(10)9-5-7-11(14)15/h4-7,10-11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDMLQEWGSYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCC23C1C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




